molecular formula C9H6ClN3O2 B8480409 4-chloro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

4-chloro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No. B8480409
M. Wt: 223.61 g/mol
InChI Key: YHQPBHIIVRDWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C9H6ClN3O2 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-2-(2H-1,2,3-triazol-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-2-(2H-1,2,3-triazol-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-chloro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

4-chloro-2-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C9H6ClN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15)

InChI Key

YHQPBHIIVRDWDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2N=CC=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cs2CO3 (12.0 g, 37 mmol) was added portionwise to a rt solution of commercially available 4-chloro-2-iodobenzoic acid (5.22 g, 18.5 mmol) in DMF (25 mL) followed by 1H-1,2,3-triazole (1.61 mL, 27.8 mmol) and Cu(I)I (210 mg, 1.1 mmol). The resulting blue suspension was stirred at 120° C. for 30 min, then the rxn mixture was quenched with 2M aq. HCl and filtered through a celite plug before being extracted with DCM (3×). The combined org. layers were dried (Na2SO4), filtered and evaporated in vacuo to give the crude product that was purified by FC (Biotage SP1: eluting with DCM/MeOH 95:5+0.1% AcOH) to give the title compound A-1-1 as a brown solid. LC-MS A: tR=0.66 min; [M(35Cl)+H]+=224.10.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.61 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Cu(I)I
Quantity
210 mg
Type
reactant
Reaction Step Three

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